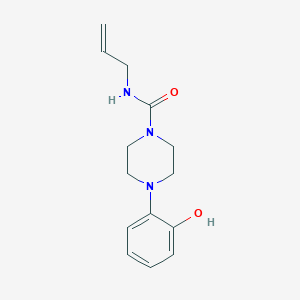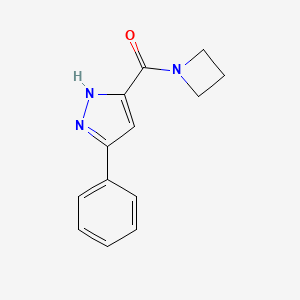![molecular formula C23H22N2O3S B7455282 (2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the proliferation and survival of cancer cells.
作用機序
TAK-659 selectively binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. This leads to the inhibition of various cellular processes, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the activation of several downstream targets of BTK, including AKT and ERK, which are involved in cell proliferation and survival.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the potential for off-target effects. In addition, TAK-659 has shown good pharmacokinetic properties in pre-clinical studies, including good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.
将来の方向性
Future research on TAK-659 could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in cancer patients.
2. Combination studies to evaluate the potential synergistic effects of TAK-659 with other anti-cancer agents.
3. Studies to investigate the potential for TAK-659 to overcome resistance to other targeted therapies.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with TAK-659.
5. Studies to investigate the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its selective inhibition of BTK and downstream targets makes it a promising candidate for further clinical development. However, further research is needed to fully understand its potential as an anti-cancer agent and to identify the patients who are most likely to benefit from treatment with TAK-659.
合成法
The synthesis of TAK-659 involves several steps, including the synthesis of the key intermediate (2-phenylmethoxyphenyl) methanol, followed by the introduction of the thiophene-2-carbonyl and piperazine moieties. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学的研究の応用
TAK-659 has been extensively studied in pre-clinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that TAK-659 inhibits the growth and survival of cancer cells by blocking the BTK signaling pathway, which is essential for the activation of several downstream targets involved in cell proliferation and survival.
特性
IUPAC Name |
(2-phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-22(24-12-14-25(15-13-24)23(27)21-11-6-16-29-21)19-9-4-5-10-20(19)28-17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYNVJNJNRIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)

![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)
![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)

![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)

